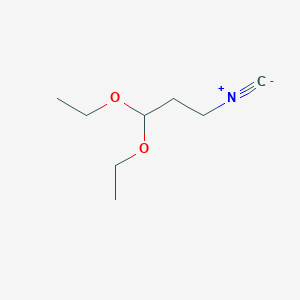
1,1-Diethoxy-3-isocyanopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-3-isocyanopropane, commonly known as DEIPC, is a colorless liquid compound with a molecular weight of 191.23 g/mol. It is widely used in various scientific research applications due to its unique chemical properties. DEIPC is a highly reactive compound that is used as a versatile building block for the synthesis of various organic compounds.
Mécanisme D'action
DEIPC acts as a highly reactive isocyanate that readily reacts with various nucleophiles, such as amines, alcohols, and thiols. The reaction between DEIPC and nucleophiles results in the formation of various organic compounds. DEIPC is a highly reactive compound that finds application in various organic synthesis reactions.
Effets Biochimiques Et Physiologiques
DEIPC has no known biochemical or physiological effects. It is a highly reactive compound that finds application in various organic synthesis reactions.
Avantages Et Limitations Des Expériences En Laboratoire
DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that readily reacts with various nucleophiles, making it an ideal building block for the synthesis of various organic compounds. However, the synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers.
Orientations Futures
DEIPC is a highly versatile compound that finds application in various fields of scientific research. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC. The development of new synthetic routes could lead to the discovery of new organic compounds with unique properties. Future research could also focus on the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties. The use of DEIPC in scientific research is an exciting area of research with vast potential for future discoveries.
Conclusion:
In conclusion, DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that is used as a building block for the synthesis of various organic compounds. The synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC and the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of DEIPC involves the reaction between diethyl malonate and phosgene in the presence of a base. The resulting product is then treated with sodium ethoxide to yield DEIPC. The synthesis of DEIPC is a multi-step process that requires careful handling of reactive chemicals.
Applications De Recherche Scientifique
DEIPC is widely used in scientific research for the synthesis of various organic compounds. It is used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and triazoles. DEIPC is also used in the synthesis of various pharmaceuticals, such as antitumor agents, anti-inflammatory agents, and antiviral agents. DEIPC is a highly versatile compound that finds application in various fields of scientific research.
Propriétés
Numéro CAS |
139723-02-7 |
|---|---|
Nom du produit |
1,1-Diethoxy-3-isocyanopropane |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1,1-diethoxy-3-isocyanopropane |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)6-7-9-3/h8H,4-7H2,1-2H3 |
Clé InChI |
ARUYIJPIIANHIW-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+]#[C-])OCC |
SMILES canonique |
CCOC(CC[N+]#[C-])OCC |
Synonymes |
1-ISOCYANO-3,3-DIETHOXYPROPANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



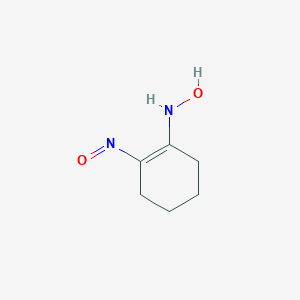
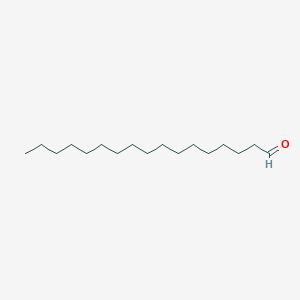
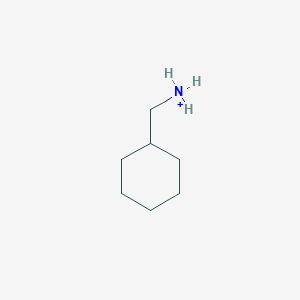
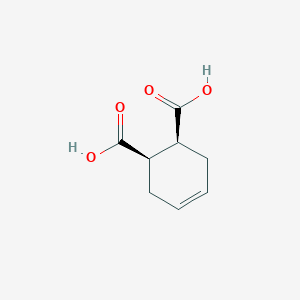
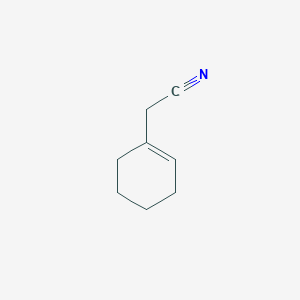
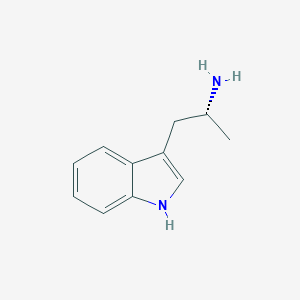
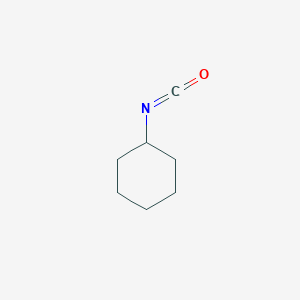
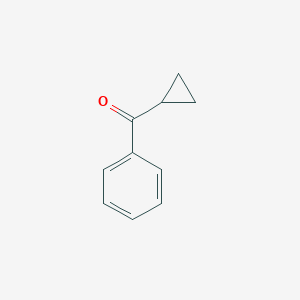
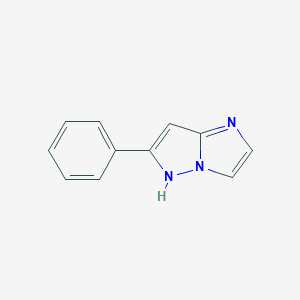
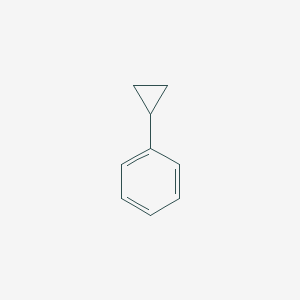
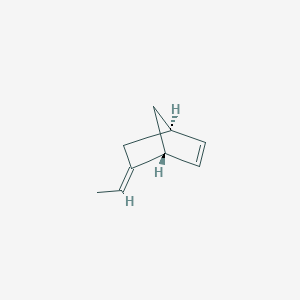
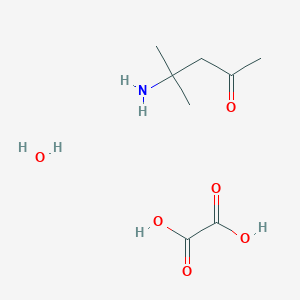
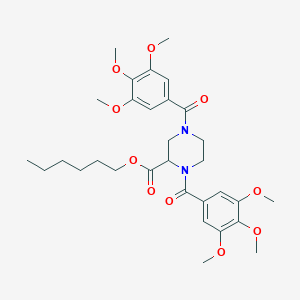
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)